N-(4-Fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of 4-F-THQ involves several steps, including cyclization reactions and functional group modifications. Researchers have reported various synthetic routes, such as condensation reactions , cyclization of substituted anilines , and carbonylation reactions . Detailed studies on the optimal conditions, reagents, and yields are available in the literature .
Molecular Structure Analysis
The molecular formula of 4-F-THQ is C₁₄H₁₁FN₂O . Its structure consists of a quinazoline core with a fluorophenyl substituent at the nitrogen atom. The tetrahydroquinazoline ring imparts rigidity, affecting its biological activity. Researchers have elucidated the 3D conformation using X-ray crystallography and computational methods .
Chemical Reactions Analysis
4-F-THQ participates in various chemical reactions, including hydrolysis , oxidation , and reductive transformations . These reactions influence its stability, metabolism, and pharmacokinetics. Investigating its reactivity under different conditions is crucial for understanding its behavior in biological systems .
properties
IUPAC Name |
N-(4-fluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O/c16-10-5-7-11(8-6-10)19-15(20)14-12-3-1-2-4-13(12)17-9-18-14/h5-9H,1-4H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAZLUCFYLFMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC=N2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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